N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Description
The compound is a derivative of benzo[d]thiazol-2-yl, which is a common structure in many organic compounds . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Scientific Research Applications
Antimicrobial Activity
The compound and its derivatives have shown promise in antimicrobial activity. Studies have demonstrated the synthesis of related compounds and their efficacy against various microbial strains. For example, a series of compounds synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were evaluated for their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal microbial strains, with certain derivatives displaying significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Anticancer Activity
Fluoro-substituted benzothiazole compounds, similar in structure to the queried compound, have been investigated for their potential anticancer properties. For instance, a novel fluoro-substituted benzo[b]pyran showed anti-lung cancer activity. The synthesized compounds were tested against three cell lines of human cancer (lung, breast, and CNS cancer) and showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antituberculosis Activity
Derivatives of the compound have shown promising results in combating tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. One such compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, exhibited activity against all tests, including the MS GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity, showing promise as a potential antituberculosis agent (Jeankumar et al., 2013).
Polyamide Synthesis
The compound's derivatives have also been utilized in the synthesis of polymers. For instance, a study focused on the synthesis of aromatic polyamides based on bis(ether carboxylic acid)s, which involved the reaction of potassium phenolate with p-fluorobenzonitrile, followed by alkaline hydrolysis. The resultant polyamides had inherent viscosities and were soluble in polar aprotic solvents. They displayed good thermal stability and were used to cast transparent, flexible, and tough films, indicating their potential in material science applications (Hsiao & Chang, 1996).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-14(22-25-11)17(24)23(10-12-4-3-7-20-9-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYOSBAKNPZASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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